3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide
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Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, a related process involves the reaction mixture being poured into crushed ice, neutralized with sodium carbonate (Na 2 CO 3) (pH 7–8), and extracted with chloroform (CHCl 3) (3×300 mL) .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Scientific Research Applications
Hypotensive Agents from Natural Sources
Research on compounds structurally related to 3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide has identified potential applications as hypotensive agents. For instance, compounds isolated from Verbesina caracasana have been investigated for their ability to lower blood pressure and affect cardiovascular function by inducing arterial vasodilation and interacting with cardiac beta 1-adrenoreceptors (G. Delle Monache et al., 1993). This research suggests that structurally similar compounds could have therapeutic applications in managing arterial hypertension.
Heterocyclic Synthesis
The use of related compounds in the synthesis of heterocyclic structures is another significant application. A study on the synthesis of thienopyridines and other fused derivatives utilized related chemical frameworks to create compounds with potential pharmaceutical applications (A. A. Harb et al., 2006). These synthetic pathways offer insights into the versatility of such compounds in drug development and organic chemistry.
Anticonvulsant Activity
Compounds bearing resemblance to this compound have been evaluated for their anticonvulsant properties. Research indicates that certain derivatives exhibit broad spectra of activity across preclinical seizure models, highlighting their potential as new antiepileptic drugs (K. Kamiński et al., 2015). This suggests that structurally similar compounds could be explored for their antiepileptic efficacy.
Antimicrobial and Anticancer Activities
Novel pyrazolopyrimidine derivatives structurally related to the compound have been synthesized and screened for their cytotoxic and antimicrobial activities. These compounds showed potential as anticancer and anti-5-lipoxygenase agents, indicating possible therapeutic applications in cancer treatment and inflammation management (A. Rahmouni et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of action
The compound contains a pyrimidine ring, which is a common structure in many bioactive molecules. Pyrimidine derivatives are known to interact with a variety of biological targets, including various enzymes and receptors .
Mode of action
The presence of the amine group and the pyrimidine ring suggests that the compound could form hydrogen bonds with its target, potentially altering the target’s function .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyrimidine derivatives are involved in a wide range of biological processes, including dna synthesis and signal transduction .
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it. The presence of the propoxy and methyl groups in this compound could potentially affect its solubility and therefore its absorption and distribution .
Result of action
The cellular effects of this compound would depend on its specific targets and mode of action. Given its structural features, it might have potential as a therapeutic agent, but further studies would be needed to confirm this .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action. For example, the compound’s stability could be affected by pH, while its efficacy could be influenced by interactions with other molecules in the body .
Properties
IUPAC Name |
3-methyl-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-5-10-25-19-12-17(20-14(4)21-19)22-15-6-8-16(9-7-15)23-18(24)11-13(2)3/h6-9,12-13H,5,10-11H2,1-4H3,(H,23,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVLSAGSFRGYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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